Methyl 2-furoate

Description

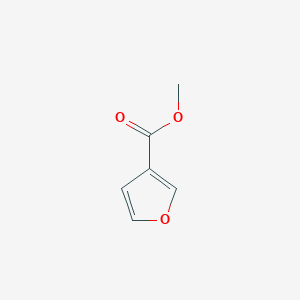

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c1-8-6(7)5-3-2-4-9-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDJLSECJEQSPKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060598 | |

| Record name | 2-Furancarboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless to pale yellow liquid, berry, fruity, winey, heavy odour | |

| Record name | Methyl 2-furoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029750 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl 2-furoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/610/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

181.00 to 182.00 °C. @ 760.00 mm Hg | |

| Record name | Methyl 2-furoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029750 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble to slightly soluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | Methyl 2-furoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/610/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.176-1.181 | |

| Record name | Methyl 2-furoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/610/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

611-13-2 | |

| Record name | Methyl 2-furoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-furoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-furoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35551 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Furancarboxylic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Furancarboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-furoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-FUROATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9A8D29YDE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl 2-furoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029750 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis of Methyl 2-Furoate from Furoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis of methyl 2-furoate from furoic acid. This compound is a valuable chemical intermediate in the pharmaceutical, flavor, and fragrance industries.[1][2][3] This document details key experimental protocols, presents quantitative data for comparative analysis, and includes visualizations of the synthetic pathways.

Fischer-Speier Esterification

The most traditional and widely employed method for the synthesis of this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves the treatment of furoic acid with methanol.[2][4][5][6] The reaction is reversible, and therefore, strategies to drive the equilibrium towards the product are typically employed, such as using an excess of methanol or removing the water byproduct.[4][5]

Experimental Protocol with Sulfuric Acid Catalyst

Objective: To synthesize this compound from furoic acid using methanol and a catalytic amount of concentrated sulfuric acid.

Materials:

-

Furoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Sodium chloride (NaCl) solution (saturated, brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve furoic acid in an excess of methanol.[5]

-

Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the stirred solution.[5]

-

Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for a period of 2 to 4 hours.[2][5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.[5]

-

Dissolve the residue in ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with water, a saturated solution of sodium bicarbonate to neutralize the acid catalyst, and finally with a saturated solution of sodium chloride (brine).[5]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[5]

-

Further purification can be achieved by distillation.

Quantitative Data for Fischer-Speier Esterification

| Catalyst | Alcohol | Temperature | Reaction Time | Yield | Reference |

| H₂SO₄ | Methanol | Reflux (65°C) | 2-4 hours | High | [2][5] |

| HCl | Methanol | Not specified | Not specified | Good | [7] |

| p-TsOH | Methanol | Reflux | Not specified | Good | [4] |

Heterogeneous Solid Acid Catalysis

To overcome the challenges associated with the use of corrosive and difficult-to-separate homogeneous acid catalysts, heterogeneous solid acid catalysts have been developed. These catalysts are easily recoverable and reusable, making the process more environmentally friendly.[3][8]

Experimental Protocol with Tungstophosphoric Acid/Zirconia Catalyst

Objective: To synthesize alkyl 2-furoates using a recyclable tungstophosphoric acid/zirconia solid acid catalyst.

Materials:

-

Furoic acid

-

Methanol

-

Tungstophosphoric acid/zirconia (TPA/ZrO₂) catalyst

-

Glass tube reactor

-

Magnetic stirrer and stir bar

-

Heating block or oil bath

Procedure:

-

Dry the TPA/ZrO₂ catalyst overnight prior to use.[3]

-

In a glass tube reactor, combine furoic acid, methanol, and the dried catalyst. A typical molar ratio would be 1:2 for furoic acid to methanol, with a catalyst loading of around 50 mg for a 1 mmol scale reaction.[8]

-

Seal the reactor and place it in a heating block or oil bath preheated to the desired reaction temperature (e.g., 125°C).[3][8]

-

Stir the reaction mixture for the specified time (e.g., 10-24 hours).[3][8]

-

After the reaction, cool the mixture and separate the catalyst by filtration or centrifugation.

-

The liquid product can be analyzed by Gas Chromatography (GC) to determine the conversion and yield.[3]

-

The recovered catalyst can be washed, dried, and reused in subsequent reactions.[3][8]

Quantitative Data for Solid Acid Catalyzed Esterification

| Catalyst | Alcohol | Temperature | Reaction Time | Conversion | Reference |

| ZrTPA30PEGT100 | n-Butanol | 125°C | 24 hours | 93% | [3] |

| ZrPEGTPA30T100 | n-Butanol | 140°C | 24 hours | 90% | [3] |

| TPA/ZrO₂ | Various alcohols | 125°C | 10 hours | Varies with alcohol | [8] |

Enzymatic Esterification

Enzymatic catalysis offers a green and highly selective alternative for the synthesis of this compound. Lipases, in particular, have been shown to be effective for this transformation.

Conceptual Workflow for Enzymatic Esterification

The enzymatic esterification of furoic acid would typically involve the following steps:

-

Immobilization of a suitable lipase, such as Candida antarctica lipase B (CALB), to enhance stability and reusability.[9]

-

Reaction of furoic acid with methanol in the presence of the immobilized lipase in an appropriate solvent system.[9]

-

Incubation of the reaction mixture under optimized conditions of temperature and agitation.

-

Separation of the immobilized enzyme from the reaction mixture by filtration.

-

Purification of the resulting this compound.

Quantitative Data for Enzymatic Esterification

A study on the lipase-catalyzed esterification of furoic acid with cetyl alcohol (as a model) in a hexane medium reported a maximum ester conversion of 90.2 ± 0.6% in 9 hours at 50°C.[9] While this was not with methanol, it demonstrates the potential of enzymatic methods.

Signaling Pathways and Experimental Workflows

Caption: Mechanism of the Fischer-Speier Esterification of Furoic Acid.

Caption: General Experimental Workflow for the Synthesis of this compound.

Conclusion

The synthesis of this compound from furoic acid can be effectively achieved through several methods, with the Fischer-Speier esterification being the most conventional. The choice of method will depend on factors such as scale, environmental considerations, and available equipment. For laboratory-scale synthesis, the traditional Fischer esterification with sulfuric acid provides high yields and is procedurally straightforward. For larger-scale or green chemistry applications, the use of reusable solid acid catalysts or enzymatic methods presents significant advantages. The data and protocols provided in this guide offer a solid foundation for researchers and professionals in the field to select and implement the most suitable synthetic strategy for their needs.

References

- 1. Page loading... [guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound | 611-13-2 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Spectroscopic Profile of Methyl 2-Furoate: A Technical Guide

Introduction

Methyl 2-furoate (C₆H₆O₃, CAS No: 611-13-2) is a key organic compound utilized as a flavoring agent and an intermediate in various chemical syntheses, including the preparation of pharmaceuticals and fragrances.[1] A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and quality control. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, tailored for researchers, scientists, and professionals in drug development.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound, respectively.

¹H NMR Spectral Data

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the protons of the furan ring and the methyl ester group.

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| 7.60 | dd | 1H | H5 |

| 7.19 | dd | 1H | H3 |

| 6.52 | dd | 1H | H4 |

| 3.90 | s | 3H | -OCH₃ |

dd: doublet of doublets, s: singlet Data obtained in CDCl₃ at 400 MHz.[2]

¹³C NMR Spectral Data

The carbon NMR spectrum provides insight into the carbon skeleton of the molecule.

| Chemical Shift (δ) [ppm] | Assignment |

| 159.16 | C=O (Ester) |

| 146.46 | C5 |

| 144.77 | C2 |

| 117.98 | C3 |

| 111.93 | C4 |

| 51.84 | -OCH₃ |

Data obtained in CDCl₃ at 25.16 MHz.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the ester and furan moieties.

| Wavenumber (cm⁻¹) | Assignment |

| ~1720 | C=O stretch (Ester) |

| ~1580 | C=C stretch (Furan ring) |

| ~1470 | C-H bend |

| ~1290, 1180 | C-O stretch (Ester) |

| ~1020 | C-O-C stretch (Furan ring) |

| ~760 | C-H out-of-plane bend (Furan ring) |

Note: The exact peak positions may vary slightly depending on the experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The electron ionization (EI) mass spectrum of this compound is presented below.

| m/z | Relative Intensity (%) | Assignment |

| 126 | 47.03 | [M]⁺ (Molecular Ion) |

| 95 | 99.99 | [M - OCH₃]⁺ |

| 67 | - | [C₄H₃O]⁺ |

| 39 | 43.82 | [C₃H₃]⁺ |

Data obtained via Electron Ionization (EI).[2]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a standard 5 mm NMR tube.

Instrumentation: A 400 MHz (for ¹H NMR) or a 100 MHz (for ¹³C NMR) spectrometer is typically used.

¹H NMR Acquisition: The spectrum is acquired using a standard single-pulse experiment. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (typically 8-16) are averaged to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

Infrared (IR) Spectroscopy (ATR)

Sample Preparation: As this compound is a liquid at room temperature, a neat sample can be analyzed directly. A single drop of the liquid is placed onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal) is used.

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. The sample is then applied to the crystal, and the sample spectrum is recorded. The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source is used.

GC Conditions: A capillary column (e.g., a 30 m x 0.25 mm DB-5 or equivalent) is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities. Helium is typically used as the carrier gas.

MS Conditions: The mass spectrometer is operated in EI mode at 70 eV. The mass range is scanned from m/z 35 to 200.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis.

Caption: Workflow of Spectroscopic Analysis for this compound.

Caption: NMR Signal Assignments for this compound.

References

An In-depth Technical Guide to Methyl 2-Furoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 2-furoate, a versatile heterocyclic compound with significant applications in chemical synthesis, flavor and fragrance industries, and as a building block in drug discovery. This document details its chemical identity, physicochemical properties, synthesis protocols, and key applications, presenting data in a structured and accessible format for technical audiences.

Chemical Identity and Properties

This compound, also known as methyl pyromucate, is the methyl ester of 2-furoic acid.[1][2] It is a key intermediate in organic synthesis and is recognized for its characteristic fruity and mushroom-like odor.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 611-13-2[1][2][3][4] |

| IUPAC Name | methyl furan-2-carboxylate[2][4] |

| Synonyms | Methyl furan-2-carboxylate, Methyl pyromucate, 2-Furancarboxylic acid methyl ester, Mefat, FEMA 2703[1][2][3] |

| Molecular Formula | C₆H₆O₃[1][2][3] |

| Molecular Weight | 126.11 g/mol [1][3] |

| InChI | 1S/C6H6O3/c1-8-6(7)5-3-2-4-9-5/h2-4H,1H3[2] |

| InChIKey | HDJLSECJEQSPKW-UHFFFAOYSA-N[2] |

| SMILES | COC(=O)c1ccco1 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Clear pale yellow to brown liquid[1], Orange liquid[5] |

| Odor | Pleasant, fruity, mushroom-like[1] |

| Boiling Point | 181 °C (lit.)[1] |

| Density | 1.179 g/mL at 25 °C (lit.)[1] |

| Refractive Index | n20/D 1.487 (lit.)[1] |

| Flash Point | 73 °C (163.4 °F) - closed cup |

| Solubility | Slightly soluble in water, chloroform, and methanol[1] |

| LogP | 0.99[1] |

Synthesis and Experimental Protocols

This compound can be synthesized through several routes, most commonly via the esterification of 2-furoic acid or the oxidative esterification of furfural.

This method involves the reaction of 2-furoic acid with methanol in the presence of an acid catalyst.

Experimental Procedure:

-

Combine 15g of 2-furoic acid, a corresponding molar equivalent of methanol, and a catalytic amount of sodium hydrogen sulfate (NaHSO₄·H₂O) in a three-port flask equipped with a stirrer and condenser.[6]

-

Add a boiling chip and heat the mixture to reflux with constant stirring.[6]

-

Monitor the reaction progress by measuring the acid value of the mixture at set time intervals. The esterification rate can be calculated from the change in acid value.[6]

-

Upon completion (typically after 150 minutes for optimal yield), cool the reaction mixture to room temperature.[6]

-

Transfer the mixture to a separatory funnel and add 40 mL of water, then stir.[6]

-

Separate the aqueous layer. Wash the organic layer with a saturated sodium carbonate solution until it is weakly alkaline, followed by a wash with a small amount of saturated saline solution until neutral.[6]

-

Dry the organic layer over anhydrous sodium sulfate.

-

Purify the crude product by vacuum distillation, collecting the fraction at 150-155 °C (at 0.08 MPa) to obtain pure this compound.[6]

This protocol describes a greener synthesis route using a heterogeneous catalyst.

Experimental Procedure:

-

Charge a 25 mL side-armed round-bottomed flask with furfuryl alcohol (1 mmol), 10 mg of Pd@g-C₃N₄ catalyst, and 5.0 mL of methanol.[7]

-

Equip the flask with a magnetic stirring bar and a balloon filled with air.[7]

-

Irradiate the reaction mixture with visible light using a 20-W domestic bulb at a set temperature for 12 hours.[7]

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[7]

-

After the reaction is complete, separate the catalyst by centrifugation.[7]

-

Extract the product from the supernatant using ethyl acetate.[7]

-

Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

-

Purify the resulting residue by flash column chromatography (eluent: petroleum ether or a mixture of petroleum ether/ethyl acetate) to yield high-purity this compound.[1]

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of more complex molecules with potential biological activity.

-

Synthesis of Heterocyclic Compounds: It is utilized in the synthesis of various heterocyclic compounds, including cis-fused 5-oxofuro[2,3-b]furans and sesquiterpene lactones.[1][8] These molecular scaffolds are of interest in drug discovery.

-

Flavor and Fragrance: Due to its distinct aroma, it is used as a flavoring agent in foods and beverages and as a component in perfumes.[6] It is a naturally occurring volatile compound in foods such as tequila, okra, and black currant juice.[1]

-

Potential Biological Activity: Some studies suggest that this compound may possess antibacterial and antifungal properties, warranting further investigation for applications in food preservation and disease control.[6]

-

Biomarker Potential: As it has been detected in various foods like fruits, coffee, and nuts, it could serve as a potential biomarker for the consumption of these food items.[6][9]

Visualized Workflows and Relationships

The following diagrams illustrate key processes and relationships involving this compound.

Caption: Synthesis pathways leading to this compound.

Caption: General purification workflow for this compound.

References

- 1. This compound | 611-13-2 [chemicalbook.com]

- 2. This compound [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | C6H6O3 | CID 11902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ScenTree - this compound (CAS N° 611-13-2) [scentree.co]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. foodb.ca [foodb.ca]

Physical properties of Methyl 2-furoate (boiling point, density)

An In-depth Technical Guide to the Physical Properties of Methyl 2-furoate

This technical guide provides a comprehensive overview of the key physical properties of this compound, with a specific focus on its boiling point and density. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Quantitative Data Summary

The physical properties of this compound have been determined through various experimental measurements. The following table summarizes the reported values for its boiling point and density under specified conditions.

| Physical Property | Value | Conditions | Reference(s) |

| Boiling Point | 181 - 182 °C | at 760 mmHg | [1][2] |

| 181.3 °C | Not specified | [3] | |

| 181 °C | (literature value) | [4][5] | |

| 81 - 82 °C | at 20 mmHg | [2] | |

| 178 - 180 °C | at 60 mmHg | ||

| 146 - 148 °C | at 0.75 mmHg | [4] | |

| Density | 1.179 g/mL | at 25 °C (literature value) | [4][5] |

| 1.179 g/cm³ | Not specified | [6] | |

| 1.175 | Not specified | [3] | |

| 1.176 - 1.181 | Not specified | [1] | |

| 1.170 - 1.180 | at 25 °C | [2] |

Experimental Protocols

The determination of boiling point and density for a chemical compound like this compound is achieved through standardized laboratory procedures. While the specific experimental reports for the cited values are not detailed in the search results, the following represents the common and accepted methodologies in the field.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The normal boiling point is measured at an atmospheric pressure of 760 mmHg.

Common Methodologies:

-

Distillation Method: A simple or fractional distillation apparatus is set up with the sample (at least 5 mL) in a distilling flask with boiling chips. A thermometer is placed so that the top of the bulb is level with the bottom of the side-arm of the flask. The liquid is heated, and as it boils, the vapor rises, surrounds the thermometer bulb, and condenses in the condenser. The temperature at which the liquid is actively distilling and the temperature on the thermometer remains constant is recorded as the boiling point. The barometric pressure is also recorded.[7]

-

Reflux Method: A flask containing the liquid and boiling chips is fitted with a condenser in a vertical position.[7] The liquid is heated to a boil. The thermometer bulb is positioned in the vapor phase below the condenser to measure the temperature of the vapor that is in equilibrium with the boiling liquid.[7] This provides an accurate boiling point reading, as it minimizes the risk of superheating.[7]

-

Thiele Tube Method: This microscale method involves placing a small amount of the sample in a fusion tube, along with an inverted capillary tube. The tube is attached to a thermometer and heated in a Thiele tube containing high-boiling mineral oil. As the sample is heated, air expands from the capillary tube. At the boiling point, a rapid and continuous stream of bubbles emerges from the capillary. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[7]

Density Determination

Density is the mass of a substance per unit volume. For a liquid like this compound, it is typically measured in g/mL or g/cm³.

Common Methodology:

-

Pycnometer Method: A pycnometer, a glass flask with a precise and known volume, is used for this measurement.

-

The empty pycnometer is first weighed.

-

It is then filled with the sample liquid (this compound), and excess liquid is removed to ensure the volume is exact. Care is taken to avoid air bubbles.

-

The filled pycnometer is weighed again.

-

The temperature of the liquid is recorded, as density is temperature-dependent.

-

The mass of the liquid is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

Visualizations

The following diagram illustrates the logical relationship between this compound and its primary physical properties discussed in this guide.

References

- 1. This compound | C6H6O3 | CID 11902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 611-13-2 [thegoodscentscompany.com]

- 3. ScenTree - this compound (CAS N° 611-13-2) [scentree.co]

- 4. 2-糠酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 611-13-2 [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of Methyl 2-Furoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl 2-furoate in various solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes the existing qualitative and semi-quantitative data. Furthermore, it details standardized experimental protocols that can be employed to determine the precise quantitative solubility of this compound, a crucial parameter for its application in research, drug development, and chemical synthesis.

Core Topic: Solubility of this compound

This compound is a versatile organic compound utilized as an intermediate in pharmaceutical synthesis, a flavoring agent, and a solvent.[1] Its solubility profile is a critical factor influencing its utility in these applications, governing its miscibility, reaction kinetics, and bioavailability in various formulations.

Data Presentation: Solubility of this compound

The following table summarizes the available solubility data for this compound. It is important to note that much of the data for organic solvents is qualitative or semi-quantitative in nature.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Remarks |

| Water | H₂O | 13320 mg/L | 25 | Estimated value. Described as limited or slightly soluble.[2] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 200 - 250 mg/mL | Not Specified | Semi-quantitative. Ultrasonication may be required.[3][4] |

| Ethanol | C₂H₅OH | Miscible | Not Specified | Generally described as soluble or miscible.[5] |

| Methanol | CH₃OH | Slightly Soluble | Not Specified | Qualitative description.[1] |

| Chloroform | CHCl₃ | Slightly Soluble | Not Specified | Qualitative description.[1] |

| Common Organic Solvents | Various | Moderately Soluble | Not Specified | General qualitative assessment.[5] |

| Oils | Various | Soluble | Not Specified | General qualitative assessment.[5] |

Experimental Protocols

To obtain precise and accurate quantitative solubility data for this compound, standardized experimental methods are necessary. The following protocols describe the widely accepted shake-flask method, which is considered the gold standard for determining the equilibrium solubility of a compound. This method has been adapted for a liquid solute like this compound.

Shake-Flask Method for Solubility Determination

Objective: To determine the equilibrium solubility of liquid this compound in a given solvent at a specified temperature.

Principle: An excess of the solute (this compound) is mixed with a solvent and agitated at a constant temperature for a sufficient period to reach equilibrium. The concentration of the solute in the saturated solution is then determined analytically.

Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Analytical balance

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Solvent: Equilibrate the chosen solvent to the desired experimental temperature.

-

Sample Preparation: Add an excess amount of this compound to a series of glass vials.

-

Addition of Solvent: Accurately pipette a known volume of the temperature-equilibrated solvent into each vial containing the this compound.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature. Agitate the vials for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. The presence of a distinct layer of undissolved this compound should be visible.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow for phase separation.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant (the solvent saturated with this compound) using a pipette. Immediately filter the aliquot through a syringe filter to remove any undissolved microdroplets.

-

Dilution: Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility of this compound in the solvent at the specified temperature, expressed in units such as mg/mL or mol/L. The results from different equilibration times should be compared to confirm that equilibrium was achieved.

Mandatory Visualizations

Logical Relationship of Solubility Principles

Caption: Key factors influencing the solubility of a solute in a solvent.

Experimental Workflow for Solubility Determination

Caption: A generalized workflow for the shake-flask solubility determination method.

References

Toxicological Profile and Safety Data of Methyl 2-furoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile and safety data for Methyl 2-furoate (CAS No. 611-13-2). The information is compiled from regulatory assessments, peer-reviewed literature, and industry safety evaluations to support risk assessment and safety planning in research and development.

Executive Summary

This compound is a flavoring agent and fragrance ingredient with moderate acute oral toxicity and low dermal toxicity. It is classified as a skin and eye irritant. Genotoxicity data indicates a positive result in a human cell-based assay at cytotoxic concentrations, but a standard bacterial reverse mutation assay (Ames test) was negative. There is insufficient data to assess carcinogenicity or reproductive toxicity directly, though systemic exposure levels from current uses are below the Threshold of Toxicological Concern (TTC) for these endpoints. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established a group Acceptable Daily Intake (ADI) of 0-0.5 mg/kg body weight for this compound and related substances.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 611-13-2 | [1] |

| Molecular Formula | C₆H₆O₃ | [2] |

| Molecular Weight | 126.11 g/mol | [2] |

| Synonyms | Methyl furan-2-carboxylate, Methyl pyromucate | [2] |

| Physical Form | Colorless to pale yellow liquid | [1] |

| Boiling Point | 181 °C @ 760 mmHg | [2] |

| Density | 1.179 g/mL at 25 °C | [3] |

| Solubility | Insoluble to slightly soluble in water; soluble in oils | [1][2] |

Toxicological Data

Acute Toxicity

This compound demonstrates moderate acute toxicity via the oral route and is considered harmful if it comes into contact with the skin.[3][4]

| Endpoint | Species | Route | Value | Classification | Reference |

| LD₅₀ | Rat | Oral | 300 mg/kg | Category 3 (Toxic if swallowed) | [4][5] |

| LD₅₀ | Rabbit | Dermal | > 1250 mg/kg | Category 4 (Harmful in contact with skin) | [3][4] |

| LDLo | Rat | Intraperitoneal | 75 mg/kg | - | [4] |

LD₅₀: Lethal Dose, 50%; LDLo: Lowest Published Lethal Dose

Skin and Eye Irritation & Sensitization

The substance is classified as an irritant to the skin and eyes and may cause respiratory irritation.[3][4][6] However, it is not considered a skin sensitizer at current use levels.[7]

| Endpoint | Species/Test | Result | Classification | Reference |

| Skin Irritation | - | Irritating | Skin Irrit. 2 | [3] |

| Eye Irritation | - | Causes serious eye irritation | Eye Irrit. 2 | [3] |

| Respiratory Irritation | - | May cause respiratory irritation | STOT SE 3 | [3] |

| Skin Sensitization | Human Maximization Test | No reactions observed at 6900 µg/cm² | Not a sensitizer at current use levels | [7] |

Genotoxicity

Genotoxicity data is mixed. A human cell-based BlueScreen assay was positive for genotoxicity at the highest tested concentration, which also induced cytotoxicity.[7] However, a standard bacterial reverse mutation (Ames) test, conducted according to OECD Guideline 471, was negative.[7] Based on the weight of evidence, it is not considered a genotoxicity concern at current exposure levels.[7]

| Assay | System | Metabolic Activation | Concentration | Result | Reference |

| BlueScreen Assay | Human Cells | With and Without | 1261 µg/mL | Positive (with cytotoxicity) | [7] |

| Ames Test (OECD 471) | S. typhimurium & E. coli | With and Without | Up to 5000 µ g/plate | Negative | [7] |

Reproductive and Developmental Toxicity

There are insufficient specific reproductive toxicity data available for this compound.[7] However, the total systemic exposure from its use as a fragrance ingredient (0.16 µg/kg/day) is significantly below the Threshold of Toxicological Concern (TTC) for a Cramer Class II substance (9 µg/kg/day), indicating a low risk for this endpoint at current use levels.[7]

Carcinogenicity

No long-term carcinogenicity studies on this compound were identified.

Metabolism

The primary metabolic pathway for this compound, as a carboxylic acid ester, is anticipated to be hydrolysis by esterase enzymes, which are abundant in the liver, plasma, and intestinal mucosa. This reaction would yield 2-furoic acid and methanol.

Regulatory and Safety Assessments

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound and concluded that there is no safety concern at current levels of intake when used as a flavoring agent.[2][8] A group ADI of 0-0.5 mg/kg bw was established for this compound along with several other structurally related furan derivatives.[2][8]

Experimental Protocols

The following sections describe the standard methodologies for key toxicological assays cited in this guide.

Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471

This assay evaluates the potential of a substance to induce gene mutations (point mutations) in bacteria.[9]

-

Principle: Amino acid-requiring strains of Salmonella typhimurium and Escherichia coli are exposed to the test substance.[2][9] If the substance is a mutagen, it will cause a reverse mutation, restoring the gene's function and allowing the bacteria to synthesize the required amino acid and form colonies on a minimal medium agar.

-

Methodology:

-

Strains: A minimum of five bacterial strains are used, typically S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or TA97a, to detect various types of mutations like frameshifts and base-pair substitutions.[2]

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), which is a rat liver homogenate, to simulate mammalian metabolism.[4]

-

Procedure: Two methods are common: the plate incorporation and the pre-incubation method. In both, bacteria, the test substance at various concentrations, and (if required) the S9 mix are combined and ultimately plated on minimal agar.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Evaluation: The number of revertant colonies is counted. A substance is considered mutagenic if it produces a dose-dependent increase in revertant colonies or a reproducible and significant increase at one or more concentrations.

-

Acute Dermal Irritation/Corrosion Test - OECD Guideline 404

This test assesses the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

-

Principle: The test substance is applied in a single dose to the skin of an experimental animal, with untreated skin serving as a control.

-

Methodology:

-

Animal Model: The albino rabbit is the recommended species.

-

Application: A 0.5 mL (liquid) or 0.5 g (solid) dose is applied to a small patch of shaved skin (approx. 6 cm²).

-

Exposure: The test site is covered with a gauze patch for a 4-hour exposure period. After exposure, the residual substance is removed.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of effects.

-

Scoring: Skin reactions are scored based on a standardized grading system. The substance is considered an irritant if responses persist to the end of the observation period.

-

Acute Eye Irritation/Corrosion Test - OECD Guideline 405

This test evaluates the potential of a substance to cause damage to the eye after a single application.[9]

-

Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an animal, with the untreated eye serving as a control.

-

Methodology:

-

Animal Model: The albino rabbit is the recommended species.

-

Procedure: A sequential testing strategy is used, starting with a single animal. If severe effects are noted, no further testing is done. If results are mild or equivocal, up to two additional animals may be used for confirmation.[9]

-

Application: A single dose (typically 0.1 mL of liquid or 100 mg of solid) is instilled into the conjunctival sac.

-

Observation: The eyes are examined for effects on the cornea (opacity), iris, and conjunctiva (redness, swelling) at 1, 24, 48, and 72 hours after application. The observation period can be extended to 21 days to assess reversibility.

-

Pain Management: The guideline recommends the use of topical anesthetics and systemic analgesics to minimize animal distress.

-

Toxicological Assessment Workflow

The safety assessment of a chemical like this compound typically follows a tiered approach, starting with computational and in vitro data before proceeding to in vivo studies, if necessary.

References

- 1. nib.si [nib.si]

- 2. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. A comparison of 24 chemicals in the six-well bacterial reverse mutation assay to the standard 100-mm Petri plate bacterial reverse mutation assay in two laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. read.oecd-ilibrary.org [read.oecd-ilibrary.org]

- 7. bulldog-bio.com [bulldog-bio.com]

- 8. scantox.com [scantox.com]

- 9. Redbook 2000: IV.C.1.a. Bacterial Reverse Mutation Test | FDA [fda.gov]

Discovery and history of Methyl 2-furoate

An In-depth Technical Guide to Methyl 2-furoate: Discovery and History

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound. Tailored for researchers, scientists, and professionals in drug development, this document details key experimental protocols, presents quantitative data in a structured format, and visualizes critical processes for enhanced understanding.

Discovery and Historical Context

The history of this compound is intrinsically linked to its parent compound, 2-furoic acid.

The Precursor: 2-Furoic Acid

The journey began in 1780 when chemist Carl Wilhelm Scheele first described 2-furoic acid, which he obtained through the dry distillation of mucic acid.[1] This led to its initial name, pyromucic acid. This discovery marked the first-ever synthesis of a furan compound, predating the isolation of furfural by over four decades.[1] The name "furoic acid" and its derivatives are derived from the Latin word furfur, meaning bran, which was the source material for these compounds.[1]

Industrially, 2-furoic acid is produced from furfural. A common method is the Cannizzaro reaction, where furfural undergoes disproportionation in an aqueous sodium hydroxide solution to yield a 1:1 molar ratio of 2-furoic acid and furfuryl alcohol.[1] Alternatively, it can be synthesized through the oxidation of furfural or furfuryl alcohol.[1][2]

Emergence of this compound

While the precise discoverer and date of the first synthesis of this compound are not well-documented in modern references, it is understood to have been first prepared in the early 20th century amid broader research into furan derivatives.[3] Its synthesis is most commonly achieved via the acid-catalyzed esterification of 2-furoic acid with methanol, a classic reaction known as the Fischer esterification.[3]

Physicochemical Properties

This compound is a clear, pale yellow to brown liquid with a characteristic fruity, mushroom-like odor.[3] It is also known by several synonyms, including Methyl furan-2-carboxylate, Methyl pyromucate, and 2-(Methoxycarbonyl)furan.[3][4]

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆O₃ | [3][4] |

| Molecular Weight | 126.11 g/mol | [5] |

| CAS Number | 611-13-2 | [5] |

| Appearance | Clear pale yellow to brown liquid | [3] |

| Boiling Point | 181 °C | |

| Density | 1.179 g/mL at 25 °C | |

| Refractive Index | n20/D 1.487 | |

| Solubility | Slightly soluble in water; soluble in organic solvents | [3] |

| Odor | Pleasant, fruity, mushroom-like | [3] |

| Taste | Sweet, tart, fruity | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically a two-step process starting from furfural: the oxidation of furfural to 2-furoic acid, followed by the esterification of the acid with methanol. More recent methods also explore a one-step oxidative esterification.[6]

Protocol 1: Synthesis of 2-Furoic Acid via Furfural Oxidation

This protocol describes the synthesis of 2-furoic acid using a cuprous oxide-silver oxide catalyst.

Materials:

-

Furfural (freshly distilled)

-

Sodium hydroxide (NaOH)

-

Cuprous oxide (Cu₂O)

-

Silver nitrate (AgNO₃)

-

30% Sulfuric acid (H₂SO₄)

-

Activated carbon

-

Ether

Procedure:

-

A three-necked flask is equipped with a stirrer, two dropping funnels, and a gas inlet tube.

-

To the flask, add 250 mL of a 2.5% NaOH solution and the cuprous oxide-silver oxide catalyst. The catalyst is prepared by suspending 9.6 g of commercial cuprous oxide in the NaOH solution and adding a solution of 0.5 g of silver nitrate in 15 mL of water.[2]

-

Place 96 g (1.0 mole) of freshly distilled furfural in one dropping funnel and a solution of 40 g (1.0 mole) of NaOH in 100 mL of water in the other.[2]

-

Heat the flask contents to approximately 55°C, begin vigorous stirring, and bubble a rapid stream of oxygen through the mixture.

-

Simultaneously add the furfural and NaOH solution from the dropping funnels over 20-25 minutes.[2]

-

After the addition is complete, continue stirring and the oxygen stream for one hour.

-

Separate the catalyst by filtration. Extract the aqueous solution with three 30 mL portions of ether to remove unreacted furfural and byproducts.[2]

-

Acidify the aqueous solution with 30% sulfuric acid, add 6-7 g of activated carbon, and boil for 45 minutes.[2]

-

Filter the hot solution and cool the filtrate to 0°C for at least one hour to crystallize the 2-furoic acid.

-

Collect the product by suction filtration and wash with small portions of ice water. The resulting 2-furoic acid appears as pale pink needles.[2]

Caption: General synthesis pathway from Furfural to this compound.

Protocol 2: Fischer Esterification of 2-Furoic Acid

This protocol details the common laboratory method for synthesizing this compound.

Materials:

-

2-Furoic acid

-

Methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-furoic acid (1.0 equivalent) in an excess of methanol (e.g., to create a 0.33 M solution).[7]

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (typically 0.1 to 1.0 equivalent) to the solution while stirring.[7][8]

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction is typically heated for several hours (e.g., 4 hours).[3][7] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up - Quenching and Extraction:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure (rotary evaporator).[8]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate. Combine the organic layers.

-

-

Washing: Wash the combined organic phase sequentially with a saturated NaHCO₃ solution (to neutralize the acid catalyst) and then with brine.[8]

-

Drying and Filtration: Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄, then filter to remove the solid.[8]

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by distillation to yield pure this compound.[3]

Caption: Step-by-step workflow for the synthesis of this compound.

Applications

This compound is a valuable compound with applications across several industries:

-

Flavor and Fragrance: It is approved for use as a flavoring agent by FEMA (Flavor and Extract Manufacturers Association).[9] It imparts sweet, fruity, earthy, and sometimes caramel or tobacco notes to food products, beverages, and perfumes.[3][10][11] It occurs naturally in trace amounts in foods like coffee, cocoa, and various fruits.[3][12]

-

Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of more complex bioactive molecules and heterocyclic scaffolds.[3][10] For example, it has been used in the preparation of sesquiterpene lactones and cis-fused 5-oxofuro[2,3-b]furans, which are substructures in some natural products.

-

Organic Synthesis: It is also utilized as a general solvent and reagent in various chemical syntheses.[3]

Conclusion

From its origins rooted in the 18th-century discovery of 2-furoic acid, this compound has become an important specialty chemical. Its synthesis, primarily through the robust and well-understood Fischer esterification of a biomass-derived precursor, is a staple of organic chemistry. With its unique sensory properties and its utility as a synthetic building block, this compound continues to be a relevant compound for researchers and professionals in the chemical, food, and pharmaceutical industries.

References

- 1. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. guidechem.com [guidechem.com]

- 4. This compound | C6H6O3 | CID 11902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemeo.com [chemeo.com]

- 6. CN109574964A - A method of preparing methylfuroate - Google Patents [patents.google.com]

- 7. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. femaflavor.org [femaflavor.org]

- 10. Page loading... [wap.guidechem.com]

- 11. This compound, 611-13-2 [thegoodscentscompany.com]

- 12. foodb.ca [foodb.ca]

A Comprehensive Technical Guide to the Commercial Availability and Suppliers of Methyl 2-Furoate for Researchers and Drug Development Professionals

Introduction: Methyl 2-furoate, a versatile heterocyclic compound, serves as a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical agents. Its unique chemical structure makes it an important intermediate in the development of novel therapeutic compounds. This guide provides an in-depth overview of the commercial landscape for this compound, including a detailed analysis of global suppliers, pricing structures, available grades, and essential quality control protocols to assist researchers and drug development professionals in sourcing high-quality material for their critical applications.

Commercial Availability and Major Suppliers

This compound is readily available from a multitude of chemical suppliers worldwide, catering to both research and bulk-scale requirements. The primary suppliers range from large, multinational corporations to specialized chemical synthesis companies. These suppliers offer various grades of this compound, typically with purities of 98% or higher. For research and development purposes, it is commonly available in quantities ranging from grams to kilograms, while bulk quantities for industrial applications can also be sourced.

Below is a summary of prominent global suppliers of this compound:

| Supplier | Headquarters | Purity | Available Quantities | Notes |

| Sigma-Aldrich (Merck) | Darmstadt, Germany | ≥98% | 25g, 100g, 500g, 1kg, 5kg | Offers fragrance grade (FG) and research grade. |

| Thermo Fisher Scientific (Alfa Aesar) | Waltham, MA, USA | 98+% | 25g, 100g, 500g | Provides detailed specifications and a certificate of analysis.[1] |

| Santa Cruz Biotechnology | Dallas, TX, USA | For Research Use Only | Varies | Specializes in reagents for biomedical research. |

| TCI (Tokyo Chemical Industry) | Tokyo, Japan | >98.0% (GC) | 25g, 500g | A leading manufacturer of specialty organic chemicals.[2] |

| MedChemExpress | Monmouth Junction, NJ, USA | 99.94% (HPLC) | Varies | Focuses on high-purity inhibitors, agonists, and building blocks for research.[3] |

| Key Organics | Camelford, UK | >95% | 1mg, 5mg, 10mg, 50mg, 25g, 100g, 500g | Supplier of screening compounds and chemical intermediates.[4] |

| ChemicalBook | Beijing, China | Varies | Varies | An online platform connecting buyers with numerous Chinese chemical manufacturers.[5] |

| IndiaMART | Noida, India | Varies | Bulk (e.g., 25kg) | A large online B2B marketplace with numerous Indian suppliers.[6] |

| The Good Scents Company | Oak Creek, WI, USA | Varies | Varies | A resource for aroma and flavor chemicals, listing multiple suppliers.[2] |

| Conier Chem & Pharma Limited | Chongqing, China | Varies | Varies | A trader of various chemical products on the ECHEMI platform.[7] |

Pricing Analysis

The price of this compound can vary significantly based on the supplier, purity, and quantity purchased. As is typical with chemical reagents, the price per unit decreases with larger order volumes. Below is a comparative table of pricing from various suppliers for different quantities of this compound with ≥98% purity. Prices are subject to change and should be confirmed with the respective suppliers.

| Supplier | 25 g | 100 g | 500 g | 1 kg |

| Sigma-Aldrich (Merck) | ~$40 | ~$77 | - | ~$224 |

| Thermo Fisher Scientific | ~$35 | ~$85 | - | - |

| Key Organics | ~£147 | ~£181 | ~£349 | - |

Note: Prices are approximate and were retrieved from publicly available information. Bulk pricing is often available upon request.

Experimental Protocols

Synthesis of this compound via Esterification of 2-Furoic Acid

A common and straightforward method for the laboratory-scale synthesis of this compound is the Fischer esterification of 2-furoic acid with methanol, using a strong acid as a catalyst.[5][8]

Materials:

-

2-Furoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or Hydrochloric acid

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-furoic acid and an excess of anhydrous methanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or hydrochloric acid to the mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

-

Neutralization: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and transfer it to a separatory funnel. Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by distillation under reduced pressure to yield pure this compound.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is critical for its application in research and drug development. A comprehensive quality control workflow should be implemented, starting from supplier selection to the final use of the chemical.

A typical Certificate of Analysis (CoA) for this compound should include the following information:

-

Product Name and CAS Number (611-13-2)

-

Molecular Formula (C₆H₆O₃) and Molecular Weight (126.11 g/mol )

-

Appearance (typically a clear colorless to yellow liquid)[1]

-

Purity determined by a quantitative analytical method (e.g., GC or HPLC)[1][3]

-

Results from spectroscopic analysis (e.g., ¹H NMR, ¹³C NMR, IR, MS) to confirm the structure.[9][10]

Key Analytical Techniques for Quality Control:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary technique used to determine the purity of this compound and to identify any volatile impurities. The retention time and the mass spectrum of the sample are compared to a reference standard.[9][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure of this compound. The chemical shifts and coupling constants in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum, provide a unique fingerprint of the molecule.[9][10]

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of this compound, particularly for non-volatile impurities.[3]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule, such as the ester carbonyl group and the furan ring.[12]

Visualizations

Below are diagrams illustrating key workflows for sourcing and quality control of this compound.

Caption: Workflow for selecting a suitable supplier for this compound.

Caption: A typical quality control workflow for incoming this compound.

References

- 1. This compound, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. This compound, 611-13-2 [thegoodscentscompany.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. keyorganics.net [keyorganics.net]

- 5. This compound | 611-13-2 [chemicalbook.com]

- 6. indiamart.com [indiamart.com]

- 7. echemi.com [echemi.com]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 9. This compound | C6H6O3 | CID 11902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound (611-13-2) 1H NMR spectrum [chemicalbook.com]

- 11. foodb.ca [foodb.ca]

- 12. This compound (611-13-2) IR Spectrum [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: The Versatile Role of Methyl 2-Furoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-furoate, a derivative of furoic acid, is a valuable and versatile building block in organic synthesis. Its furan motif, an aromatic five-membered heterocycle containing an oxygen atom, serves as a precursor to a wide array of more complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations, including the synthesis of fused heterocyclic systems, Diels-Alder reactions for the construction of complex carbocycles, and cross-ketonization for the formation of functionalized ketones.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and use in chemical reactions.

| Property | Value |

| Molecular Formula | C₆H₆O₃ |

| Molecular Weight | 126.11 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Pleasant, fruity |

| Boiling Point | 181 °C |

| Density | 1.179 g/mL at 25 °C |

| Refractive Index | 1.487 (at 20 °C) |

| CAS Number | 611-13-2 |

Application Notes

This compound is a key starting material in the synthesis of a variety of complex organic molecules, including natural products and pharmaceutically relevant scaffolds.

Synthesis of Fused Heterocyclic Systems: cis-fused 5-oxofuro[2,3-b]furans

This compound is a valuable precursor for the enantioselective synthesis of cis-fused 5-oxofuro[2,3-b]furans. These structures are found in a variety of spongiane diterpenoid natural products. The synthesis involves a multi-step sequence that establishes the core bicyclic structure with high stereocontrol.

Diels-Alder Reactions

The furan ring of this compound can act as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. This provides a powerful method for the construction of oxabicyclic systems, which can be further transformed into a variety of carbocyclic and heterocyclic compounds. The reactivity of the furan diene is influenced by the electron-withdrawing nature of the ester group.

Cross-Ketonization Reactions

This compound can undergo cross-ketonization with carboxylic acids in the gas phase over a solid catalyst to produce acyl furans. This reaction is a valuable method for the synthesis of important intermediates for the pharmaceutical and flavor industries. For instance, the reaction with acetic acid yields 2-acetylfuran, a key intermediate in the synthesis of the antibiotic cefuroxime.[1]

Experimental Protocols

Protocol 1: Enantioselective Synthesis of a cis-fused 5-oxofuro[2,3-b]furan Intermediate

This protocol is adapted from a reported enantioselective synthesis of a key intermediate for spongiane diterpenoids.[2]

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Chiral catalyst (e.g., a chiral phosphoric acid)

-

Appropriate oxidant (e.g., Dess-Martin periodinane)

-

Anhydrous solvents (e.g., THF, CH₂Cl₂)

Procedure:

-

Reduction of this compound: To a stirred solution of this compound (1.0 eq) in anhydrous THF at 0 °C, slowly add LiAlH₄ (1.1 eq). Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting solid and concentrate the filtrate under reduced pressure to obtain furfuryl alcohol.

-

Protection of the Alcohol: Dissolve the crude furfuryl alcohol in anhydrous CH₂Cl₂. Add imidazole (1.5 eq) and TBDMSCl (1.2 eq). Stir the mixture at room temperature overnight. Wash the reaction mixture with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the TBDMS-protected furfuryl alcohol.

-

Asymmetric Cyclization: This step is crucial and typically involves a chiral catalyst to induce enantioselectivity. The specific conditions will depend on the chosen catalyst and substrate. A general approach involves the reaction of the protected furan with a suitable dienophile in the presence of a chiral Lewis acid or Brønsted acid catalyst.

-

Oxidation and Lactonization: The resulting cycloadduct is then oxidized, for example using Dess-Martin periodinane, to form a ketone. Subsequent deprotection of the silyl ether and intramolecular cyclization (lactonization) yields the desired cis-fused 5-oxofuro[2,3-b]furan.

Quantitative Data:

| Step | Reagents and Conditions | Yield | Reference |

| Reduction | LiAlH₄, THF, 0 °C to rt | >95% | General procedure |

| Protection | TBDMSCl, Imidazole, CH₂Cl₂, rt | ~90% | General procedure |

| Cyclization & Subsequent steps | Varies depending on specific target | - | [2] |

Protocol 2: Diels-Alder Reaction of this compound with N-methylmaleimide

This protocol describes the [4+2] cycloaddition between this compound and N-methylmaleimide.[3]

Materials:

-

This compound

-

N-methylmaleimide

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

In a sealed tube, dissolve this compound (1.0 eq) and N-methylmaleimide (1.2 eq) in CH₂Cl₂.

-

Heat the mixture at 60-80 °C for 24-48 hours.

-

Monitor the reaction progress by TLC or ¹H NMR.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the Diels-Alder adduct.

Quantitative Data:

| Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-methylmaleimide | CH₂Cl₂ | 80 | 48 | ~70-80 | [3] |

| Maleimide | Water | 50 | 16 | 68 (exo-adduct) | [4] |

Protocol 3: Gas-Phase Cross-Ketonization of this compound with Acetic Acid

This protocol outlines the continuous-flow, gas-phase synthesis of 2-acetylfuran.[5][6]

Materials and Equipment:

-

This compound

-

Acetic acid

-

Zirconium(IV) oxide (ZrO₂) catalyst

-

Fixed-bed reactor system

-

Nitrogen gas supply

Procedure:

-

Pack a fixed-bed reactor with ZrO₂ catalyst.

-

Heat the reactor to 350 °C under a continuous flow of nitrogen gas.

-

Introduce a gaseous feed mixture of this compound, acetic acid, and nitrogen into the reactor. An optimized molar ratio of 2-MF/AA/N₂ is 1/4/95.[7]

-

Maintain a constant flow rate to achieve a specific contact time (e.g., 1 second).

-

Collect the product stream by condensation at the reactor outlet.

-

Analyze the product mixture by gas chromatography (GC) to determine conversion and selectivity.

Quantitative Data:

| Catalyst | Temperature (°C) | Molar Ratio (2-MF:AA) | 2-MF Conversion (%) | 2-Acetylfuran Selectivity (%) | Reference |

| ZrO₂ | 350 | 1:4 | 90 | 87 | [5][6] |

| ZrO₂ | 350 | 1:1 | ~60 | ~55 | [8] |

Conclusion

This compound is a readily available and cost-effective starting material that provides access to a diverse range of complex molecular structures. The protocols and data presented here highlight its utility in modern organic synthesis and provide a foundation for researchers and drug development professionals to explore its potential in their own synthetic endeavors. The continued development of novel synthetic methodologies utilizing this compound is expected to further expand its role as a key building block in the chemical sciences.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An innovative catalytic pathway for the synthesis of acyl furans: the cross-ketonization of this compound with carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. An innovative catalytic pathway for the synthesis of acyl furans: the cross-ketonization of this compound with carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC01992F [pubs.rsc.org]

- 7. Furan as a versatile synthon [pubsapp.acs.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Methyl 2-furoate as a Flavoring Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-furoate is a versatile flavoring agent recognized for its unique and complex sensory profile. It is a colorless to pale yellow liquid with a characteristic fruity, sweet, and slightly mushroom-like aroma, often with nuances of tobacco and caramel.[1][2][3][4][5] As a substance Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), its use is established within the food and beverage industry.[2][6] This document provides detailed application notes, quantitative usage data, and experimental protocols for the effective evaluation and utilization of this compound in various matrices.

Regulatory and Safety Information

-

CAS Number: 611-13-2[13]

-